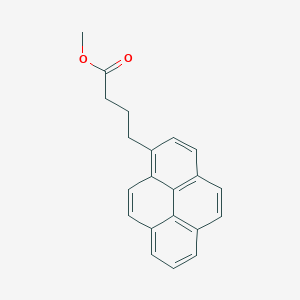

1-Pyrenebutanoic acid, methyl ester

Description

Contextualization within Polycyclic Aromatic Hydrocarbons and Pyrene (B120774) Derivatives

Polycyclic aromatic hydrocarbons are a diverse group of compounds with varied structures and properties. wikipedia.org They are characterized by their fused ring systems, which can range from the two rings of naphthalene (B1677914) to more complex structures like coronene. wikipedia.org Pyrene itself is the smallest peri-fused PAH, where rings are fused through more than one face. wikipedia.org

The functionalization of pyrene is a key area of research, as it allows for the fine-tuning of its physical and chemical properties. uky.edu By attaching different chemical groups to the pyrene core, scientists can control aspects like solubility, electronic properties, and molecular packing, which is crucial for applications in materials science and organic electronics. uky.edu 1-Pyrenebutanoic acid, methyl ester is one such derivative, where the butanoic acid methyl ester chain provides a site for further chemical modification or influences its interaction with other molecules.

Significance of the Ester Functional Group in Pyrene-Based Compounds for Research Applications

The ester functional group in this compound is of paramount importance for its research applications. Ester groups can be readily synthesized and can also be converted into other functional groups, providing synthetic versatility.

A closely related and widely studied compound is 1-pyrenebutanoic acid, N-hydroxysuccinimide ester (PBASE). researchgate.netnih.gov This activated ester is frequently used as a linker molecule in biosensor technology. researchgate.netmedchemexpress.com The pyrene portion of PBASE can non-covalently attach to graphitic materials like carbon nanotubes (CNTs) and graphene through π-π stacking interactions. nih.gov The succinimidyl ester group, in turn, can react with amine groups in proteins to form stable amide bonds, effectively tethering the protein to the carbon nanomaterial. researchgate.netnih.gov This has been instrumental in the development of sensors for various biomolecules, including proteins and even viruses like SARS-CoV-2. researchgate.netmedchemexpress.com

While not an activated ester itself, the methyl ester of 1-pyrenebutanoic acid serves as a stable precursor and a control compound in such studies. Its fluorescence properties, characteristic of the pyrene core, are also a key feature. Pyrene and its derivatives are known for their strong UV-Vis absorbance and fluorescence emission, which can be sensitive to the local environment. wikipedia.orglumiprobe.com This makes them valuable as fluorescent probes. nih.gov For instance, the formation of excimers (excited-state dimers) in pyrene-based compounds can lead to concentration-dependent fluorescence, a phenomenon utilized in developing ratiometric fluorescent probes. anaspec.com

The research into functionalized pyrenes continues to expand, with scientists exploring new synthetic methods to create novel materials with tailored optical and electronic properties for a range of applications, from organic light-emitting diodes (OLEDs) to theranostics. worktribe.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-pyren-1-ylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O2/c1-23-19(22)7-3-4-14-8-9-17-11-10-15-5-2-6-16-12-13-18(14)21(17)20(15)16/h2,5-6,8-13H,3-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGBWZMAYOBIGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478133 | |

| Record name | 1-Pyrenebutanoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70570-29-5 | |

| Record name | 1-Pyrenebutanoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 1 Pyrenebutanoic Acid, Methyl Ester

Esterification Reactions for Carboxylic Acids with Methanol (B129727)

The synthesis of methyl esters from carboxylic acids is a fundamental transformation in organic chemistry. One of the most common methods is Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst. This is a reversible equilibrium-driven process. To achieve high yields of the ester, the equilibrium must be shifted toward the products, typically by using a large excess of the alcohol (methanol) or by removing the water that is formed during the reaction.

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). orgsyn.orggoogle.com For instance, a general procedure involves refluxing a solution of the carboxylic acid, a four-fold molar excess of absolute methanol, benzene (B151609), and a small amount of p-toluenesulfonic acid. orgsyn.org The benzene forms an azeotrope with the water produced, facilitating its removal and driving the reaction to completion. orgsyn.org The reaction temperature is typically maintained at the boiling point of the mixture, often around 150-155°C at the flask, with the temperature at the top of a distillation column held at the boiling point of methanol (around 59-60°C). orgsyn.org

Another effective reagent system for the esterification of acids, including amino acids, is the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. mdpi.comnih.gov This method offers the advantage of mild reaction conditions and avoids the need for high temperatures and water removal systems. mdpi.com The amino acid is simply stirred with TMSCl and methanol, and after the reaction is complete, the solvent is evaporated to yield the amino acid methyl ester hydrochloride in good to excellent yields. mdpi.comnih.gov

Table 1: General Conditions for Esterification of Carboxylic Acids with Methanol

Precursor Chemistry and Derivatization from 1-Pyrenebutyric Acid

The direct esterification of 1-pyrenebutyric acid (also known as 1-pyrenebutanoic acid) with methanol is a viable pathway to obtaining 1-pyrenebutanoic acid, methyl ester. nih.gov However, for more controlled or specialized applications, particularly in bioconjugation and materials science, 1-pyrenebutyric acid is often first converted into a more reactive intermediate known as an activated ester. researchgate.net This derivatization facilitates subsequent reactions, including esterification or amidation.

A prominent example of such a precursor is 1-Pyrenebutyric acid N-hydroxysuccinimide ester (PANHS), also referred to as 1-pyrenebutanoic acid, succinimidyl ester. sigmaaldrich.comscbt.comtcichemicals.com This compound is synthesized from 1-pyrenebutyric acid and N-hydroxysuccinimide (NHS). The resulting succinimidyl ester is highly reactive toward nucleophiles, such as the amino groups in proteins or other primary amines. researchgate.net While commonly used to form amide bonds, this activated ester can, in principle, react with methanol to form the corresponding methyl ester.

Another activated form is the acid chloride, pyrene (B120774) butyryl chloride . This intermediate can be prepared by reacting 1-pyrenebutyric acid with an agent like thionyl chloride. rsc.org The resulting acid chloride is a highly reactive species that can readily react with methanol to yield this compound with high efficiency. The reaction of pyrene butyryl chloride with an alcohol (in a more complex system) has been documented as a method to form a pyrene ester. rsc.org

The use of these activated precursors is a common strategy to overcome the equilibrium limitations of direct Fischer esterification and to allow the reaction to proceed under milder conditions.

Table 2: Key Precursors Derived from 1-Pyrenebutyric Acid

Considerations in Synthetic Pathways for Pyrene Ester Analogs

When synthesizing pyrene ester analogs, including the methyl ester, several factors must be considered to ensure a successful and efficient reaction.

First, the choice of synthetic route—either direct esterification or a two-step process via an activated intermediate—depends on the desired purity, scale, and sensitivity of the starting materials. Direct Fischer esterification is atom-economical but may require harsh conditions (high heat, strong acid) that could lead to side reactions on the sensitive pyrene ring, although the pyrene aromatic system is generally robust.

Second, the non-covalent interactions of the pyrene moiety itself can influence the synthetic process. The large, planar aromatic surface of pyrene leads to strong π–π stacking interactions. nih.gov In solution, this can cause aggregation, potentially reducing the accessibility of the carboxylic acid group for esterification. The choice of solvent is therefore critical to ensure solubility and minimize aggregation. Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used for pyrene derivatives. sigmaaldrich.com

Finally, purification of the final product requires careful consideration. The fluorescent nature of the pyrene group can be an advantage, allowing for easy detection by techniques like thin-layer chromatography (TLC) with UV light. However, the potential for aggregation and the presence of unreacted starting material or byproducts from the activating agents necessitate robust purification methods, such as silica (B1680970) gel column chromatography, to isolate the pure pyrene ester. rsc.org Theoretical studies on related pyrene esters, like the succinimidyl ester adsorbed on graphene, highlight the stability and defined structural conformations that these molecules can adopt, which is a property that can be exploited in their application but must be managed during their synthesis and isolation. nih.govacs.org

Table of Compounds Mentioned

Spectroscopic Characterization and Advanced Analytical Methodologies

Fluorescence Spectroscopy Studies

Fluorescence spectroscopy is a primary tool for investigating 1-pyrenebutanoic acid, methyl ester, owing to the high fluorescence quantum yield of the pyrene (B120774) group. This section details the application of steady-state and time-resolved fluorescence techniques in its analysis.

Excimer Fluorescence Phenomena in Pyrene Derivatives

A hallmark of pyrene and its derivatives is the formation of "excimers" (excited-state dimers), which exhibit a distinct, red-shifted fluorescence spectrum compared to the monomeric form. This phenomenon is concentration-dependent; at low concentrations, the fluorescence spectrum is dominated by the structured emission of the monomer. As the concentration increases, the probability of an excited-state monomer encountering a ground-state monomer to form an excimer rises, leading to a broad, structureless emission band at longer wavelengths.

This ratiometric response—the ratio of excimer to monomer fluorescence intensity (Ie/Im)—is highly sensitive to the distance and orientation between pyrene moieties. Consequently, derivatives like this compound are widely employed as probes to study phenomena such as membrane fluidity, polymer conformation, and intermolecular associations. For instance, the succinimidyl ester of 1-pyrenebutanoic acid is well-documented as a fluorescent probe whose utility is based on this concentration-dependent excimer formation. anaspec.com The behavior of the methyl ester is analogous, with the pyrene group's ability to form excimers being the core principle.

| Property | Monomer Emission | Excimer Emission |

| Wavelength | ~375-400 nm | ~470-500 nm |

| Spectral Shape | Structured, sharp peaks | Broad, structureless |

| Formation | Intrinsic to isolated molecule | Bimolecular, concentration-dependent |

Time-Resolved Fluorescence Spectroscopy for Microenvironment Probing

Time-resolved fluorescence spectroscopy provides deeper insights into the molecular dynamics and the immediate environment surrounding the fluorophore by measuring the decay of fluorescence intensity over time, typically on a picosecond to nanosecond timescale. nih.gov For this compound, the fluorescence lifetime of the monomer is sensitive to the polarity and viscosity of its local environment.

This technique is particularly powerful for analyzing the structure and dynamics of complex biological systems. nih.gov For example, when partitioning into a hydrophobic pocket of a protein or a lipid bilayer, the pyrene moiety experiences a non-polar environment, which typically leads to an increase in its fluorescence lifetime and a preservation of the fine vibrational structure in its emission spectrum. By monitoring changes in fluorescence decay kinetics, researchers can elucidate details of binding events, conformational changes in macromolecules, and the micro-viscosity of systems like cell membranes. nih.gov Studies on similar methyl ester compounds have shown that time-resolved fluorescence can track interactions with metal ions, where the fluorescence decay rate depends on the cation concentration. researchgate.net

Fluorescence Quenching Mechanisms and Dynamic Probe Applications

The fluorescence of this compound can be "quenched" (diminished) by various molecular species through mechanisms such as collisional (dynamic) quenching or formation of a non-fluorescent ground-state complex (static quenching). This sensitivity to quenchers makes it an effective dynamic probe.

For instance, molecular oxygen is a well-known dynamic quencher of pyrene fluorescence. The rate of quenching is dependent on the concentration of oxygen and its diffusion rate within the medium. This property allows the compound to be used as a sensor for local oxygen concentrations. Similarly, studies on the parent compound, 1-pyrenebutyric acid, have demonstrated marked fluorescence quenching upon binding to human serum albumin, indicating its utility in probing protein binding sites. nih.gov The quenching efficiency can provide information about the accessibility of the fluorophore to the quencher, revealing details about the structure and permeability of the matrix in which the probe is embedded. researchgate.net

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, including Raman and Fourier Transform Infrared (FTIR) spectroscopy, provide detailed structural information about this compound by probing the vibrational modes of its chemical bonds.

Raman Spectroscopy for Structural Elucidation and Surface Adsorption Analysis

Raman spectroscopy is a non-destructive technique that offers high chemical specificity and is particularly advantageous for studying molecules in aqueous environments due to the weak Raman scattering of water. researchgate.net For this compound, the Raman spectrum is dominated by the strong signals from the aromatic C-C and C-H stretching modes of the pyrene ring system.

This technique is also exceptionally useful for analyzing the adsorption of molecules onto surfaces. Theoretical and experimental studies on the closely related 1-pyrenebutanoic acid succinimidyl ester (PASE) adsorbed on graphene demonstrate this capability. arxiv.orgnih.gov The pyrene moiety strongly interacts with graphitic surfaces via π-π stacking. arxiv.orgnih.gov Raman spectroscopy can detect subtle changes in the vibrational frequencies of the pyrene ring upon adsorption, providing information on the orientation and binding strength of the molecule to the substrate. Density functional theory (DFT) calculations have been used to investigate the stable conformations of PASE on graphene, identifying a "straight" structure where the entire molecule lies flat and a "bent" structure where the ester chain is directed away from the surface. arxiv.org These conformational changes would be reflected in the Raman spectrum.

| Spectroscopic Feature | Typical Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| Pyrene Ring Modes | 1200 - 1650 | Aromatic C-C stretching |

| Alkyl Chain Modes | 2850 - 3000 | C-H stretching (symmetric & asymmetric) |

| Ester Group | ~1735 | C=O carbonyl stretching |

Fourier Transform Infrared (FTIR) Spectroscopy in Methyl Ester Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is a powerful tool for identifying functional groups. The analysis of this compound by FTIR relies on the identification of characteristic absorption bands.

The successful synthesis of the methyl ester from its parent carboxylic acid can be readily confirmed using FTIR. 1-pyrenebutyric acid exhibits a characteristic carbonyl (C=O) stretching peak for a carboxylic acid around 1690-1700 cm⁻¹. researchgate.net Upon esterification to form this compound, this peak shifts to a higher wavenumber, typically around 1730-1740 cm⁻¹, which is characteristic of an ester carbonyl group. researchgate.netresearchgate.net Additionally, the broad O-H stretching band of the carboxylic acid (around 2500-3300 cm⁻¹) disappears, and a C-O stretching band for the ester appears in the 1100-1300 cm⁻¹ region. researchgate.net Commercial suppliers use FTIR to confirm the identity of 1-pyrenebutyric acid. thermofisher.com

| Functional Group | Parent Acid (1-Pyrenebutanoic acid) | Methyl Ester Derivative |

| Carbonyl (C=O) Stretch | ~1690 cm⁻¹ researchgate.net | ~1735 cm⁻¹ |

| Hydroxyl (O-H) Stretch | Broad, ~2500-3300 cm⁻¹ | Absent |

| Ester (C-O) Stretch | Absent | Present (~1100-1300 cm⁻¹) researchgate.net |

Mass Spectrometry for Structural Characterization of Methyl Esters

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of compounds. For methyl esters like this compound, it provides invaluable information through fragmentation analysis.

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) is crucial for the accurate mass determination of this compound, and its fragments. Unlike standard mass spectrometry, HRMS can distinguish between ions with very similar mass-to-charge ratios, which is essential for unambiguous elemental composition determination.

The use of techniques like electron ionization (EI) in conjunction with high-resolution mass analyzers such as time-of-flight (TOF) or Orbitrap systems allows for precise mass measurements of the molecular ion and fragment ions. jeol.com While hard ionization methods like EI can sometimes lead to the absence of a molecular ion peak for some molecules, softer ionization techniques like field ionization (FI) are effective in producing clear molecular ions, which is particularly useful for unsaturated compounds. jeol.com For instance, in the analysis of fatty acid methyl esters (FAMEs), FI consistently produces molecular ions as the base peak, even for polyunsaturated species where the molecular ion is not observed with EI. jeol.com

Theoretical studies using density functional theory have been employed to investigate the structure of related compounds, such as 1-pyrenebutanoic acid succinimidyl ester (PASE) adsorbed on graphene. nih.govnih.govarxiv.org These studies provide insights into the stable conformations and adsorption energies, which can complement experimental mass spectrometry data. nih.gov

In-Source Derivatization and Fragmentation Analysis for Ester Bonds

The fragmentation patterns of methyl esters in mass spectrometry are well-characterized and provide key structural information. libretexts.org Cleavage of bonds adjacent to the carbonyl group is a common fragmentation pathway. libretexts.org For esters, this can result in the loss of the alkoxy group (-OR). libretexts.org

The fragmentation of the molecular ion of an ester can produce various smaller charged particles. chemguide.co.uk The stability of the resulting ions influences the intensity of their corresponding peaks in the mass spectrum. chemguide.co.uk For example, the McLafferty rearrangement is a characteristic fragmentation for many carbonyl compounds, including some esters, although it can be absent in the collisionally activated dissociation (CAD) spectra of branched-chain fatty acid methyl esters. nih.gov

In the context of this compound, the prominent pyrene group would be expected to produce a stable aromatic ion. Aromatic compounds typically show strong molecular ion peaks due to their stable structures. libretexts.org The fragmentation would also involve the butanoic acid methyl ester chain. The analysis of fatty acid methyl esters often involves derivatization to enhance volatility and improve chromatographic separation. restek.comnih.govgcms.cz Common derivatization reagents include boron trifluoride in methanol (B129727). nih.govgcms.cz

Chromatographic Separation Techniques

Chromatography is indispensable for the separation and purification of this compound from complex mixtures. Both liquid and gas chromatography are widely used for the analysis of methyl esters.

Liquid Chromatography Applications

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of methyl esters. researchgate.netiaea.orgscielo.br For compounds like this compound, which possesses a UV-active pyrene group, HPLC with UV detection is a suitable method. researchgate.netiaea.orgscielo.br

Different HPLC methods can be employed for the analysis of methyl esters. For instance, reversed-phase HPLC with a C18 column is commonly used. sielc.com The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water. researchgate.netiaea.orgscielo.brsielc.com Gradient elution, where the composition of the mobile phase is changed during the run, can be used to achieve better separation of complex mixtures. researchgate.netiaea.orgscielo.br For mass spectrometry-compatible applications, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com

Below is a table summarizing typical HPLC conditions for methyl ester analysis:

| Parameter | Value |

| Column | C18, Newcrom R1 |

| Mobile Phase | Acetonitrile/Water or Methanol/2-Propanol-Hexane |

| Detector | UV |

| Flow Rate | Typically 1 mL/min |

| Temperature | Ambient or controlled (e.g., 40 °C) |

Gas Chromatography for Methyl Ester Analysis

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like fatty acid methyl esters (FAMEs). restek.comgcms.czsigmaaldrich.comnih.gov Due to its volatility, this compound is also amenable to GC analysis. The use of capillary columns, particularly those with polar stationary phases like polyethylene (B3416737) glycol (e.g., Carbowax-type) or biscyanopropyl polysiloxane, provides high-resolution separations of FAMEs. restek.comgcms.czresearchgate.net

GC is often coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. sigmaaldrich.comnih.gov GC-MS provides both retention time data and mass spectra, allowing for confident identification of the analytes. nih.gov The determination of FAMEs by GC is a common analytical procedure in lipid research. nih.gov While FID has been traditionally used for quantification, GC-MS is also a powerful quantitative tool, especially for complex biological samples where spectrometric confirmation is necessary. nih.govresearchgate.net

The following table outlines typical GC parameters for the analysis of methyl esters:

| Parameter | Value |

| Column | Capillary column (e.g., Omegawax, HP-88) |

| Injector Temperature | Typically 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Carrier Gas | Helium or Hydrogen |

| Oven Temperature Program | A temperature gradient is typically used to separate compounds with different boiling points. |

Theoretical and Computational Studies of 1 Pyrenebutanoic Acid, Methyl Ester

Density Functional Theory (DFT) Calculations for Molecular Structure and Conformations

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the geometric and electronic characteristics of pyrene-based molecules.

Conformational Analysis of Pyrene-Alkyl Linkers

The flexible butanoic acid methyl ester linker in 1-pyrenebutanoic acid, methyl ester allows for multiple conformational states, which have been a focus of theoretical analysis. Studies on similar molecules, such as 1-pyrenebutanoic acid succinimidyl ester (PASE), have revealed the existence of bi-stable conformations. arxiv.org An activation barrier between these conformations arises from the steric hindrance between hydrogen atoms on the pyrene (B120774) group and those on the alkyl chain. arxiv.org This suggests that the molecule can adopt different spatial arrangements, a factor that is critical in its interaction with surfaces and biomolecules.

Theoretical analyses have identified at least two locally stable structures for PASE adsorbed on graphene: a "lying down" conformation where the entire linker is parallel to the graphene surface, and a "standing up" conformation where the ester part is directed away from the surface. nih.gov The energy difference between these states is a key parameter in understanding the dynamic behavior of these molecules in sensor applications. arxiv.org

Electronic Structure and Frontier Orbital Analysis

The electronic properties of pyrene derivatives are largely governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are instrumental in determining the energies and spatial distributions of these orbitals.

For the parent pyrene molecule, the HOMO and LUMO are distributed across the aromatic core. acs.orgresearchgate.net The introduction of a butanoic acid methyl ester group can influence these orbitals. Generally, electron-donating or-withdrawing substituents can tune the electronic structure and, consequently, the photophysical properties. rsc.org In pyrene derivatives, substitution at different positions of the pyrene core has distinct effects. For instance, substitution at the 1-position strongly influences both the S1 ← S0 and S2 ← S0 electronic transitions, while substitution at the 2-position has a more pronounced effect on the S1 ← S0 transition. acs.org

The HOMO-LUMO energy gap is a critical parameter that determines the electronic excitation energies and reactivity of the molecule. For pyrene and its monochlorinated derivatives, DFT calculations have shown how the addition of a substituent alters this gap. researchgate.net While specific calculations for this compound are not detailed in the provided results, the principles from related systems suggest that the alkyl ester chain would have a modest effect on the frontier orbitals, which are primarily localized on the pyrene core.

| Molecule | HOMO Energy (a.u.) | LUMO Energy (a.u.) | Energy Gap (a.u.) |

| Pyrene | -0.211 | -0.069 | 0.142 |

| 1-Chloropyrene | -0.210 | -0.076 | 0.134 |

| 2-Chloropyrene | -0.208 | -0.075 | 0.133 |

| 4-Chloropyrene | -0.209 | -0.076 | 0.133 |

| Data derived from DFT calculations on pyrene and its monochlorinated derivatives. researchgate.net |

Molecular Dynamics (MD) Simulations for Interfacial Interactions

Molecular dynamics simulations provide a means to study the dynamic behavior of this compound and related molecules at interfaces, offering insights into adsorption, orientation, and packing on various material surfaces.

Modeling of Pyrene-Material Adsorption (e.g., Graphene, Carbon Nanotubes)

The strong π-π stacking interaction between the pyrene moiety and graphitic surfaces like graphene and carbon nanotubes (CNTs) is a key feature driving the use of pyrene derivatives as non-covalent functionalization agents. nih.govbohrium.com MD simulations, often complemented by DFT calculations, are used to model this adsorption process.

DFT calculations with dispersion corrections have been employed to study the adsorption of pyrene derivatives on graphene and CNTs. nih.govbohrium.com For a (6,6) CNT/pyrene system, the adsorption energy was calculated to be 0.73 eV using the DFT-D2 method, highlighting a strong interaction that makes peeling the pyrene from the CNT difficult at room temperature. researchgate.net Similarly, for 1-pyrenebutanoic acid succinimidyl ester (PASE) on graphene, the adsorption energy for the "lying down" conformation was found to be 1.63 eV. nih.gov These high adsorption energies confirm the stability of pyrene-functionalized carbon nanomaterials.

The distance between the pyrene ring and the graphene surface is another important parameter obtained from these simulations. For PASE on graphene, this distance is calculated to be between 3.3 to 3.4 Å, which is consistent with the expected distance for π-π stacking interactions. nih.gov

| System | Adsorption Energy (eV) | Adsorption Distance (Å) |

| Pyrene on (6,6) CNT | 0.73 | Not Specified |

| PASE on Graphene (lying down) | 1.63 | 3.3 - 3.4 |

| PASE on Graphene (standing up) | 1.28 | 3.3 - 3.4 |

| Data from DFT calculations with dispersion corrections. nih.govresearchgate.net |

Simulation of Molecular Orientation and Packing on Surfaces

MD simulations can also predict how pyrene derivatives orient and pack on a surface. The orientation is a result of the interplay between the pyrene-surface interaction and the interactions of the functional group with the solvent or other molecules.

For pyrene derivatives on CNTs, parallel configurations are generally more stable than perpendicular ones due to maximized π-π stacking. bohrium.com Simulations have shown that pyrene molecules can readily move along the sidewall of a CNT, suggesting mobility on the surface. researchgate.net

Quantum Chemical Calculations for Interaction Energies

Quantum chemical calculations provide a more detailed and accurate picture of the non-covalent interaction energies that are fundamental to the behavior of this compound in various environments. These calculations go beyond classical force fields used in MD and can capture subtle electronic effects.

The binding energy of the pyrene dimer has been a subject of quantum chemical studies, providing a model for the π-π stacking interactions that are central to the adsorption of pyrene derivatives on graphitic surfaces. The binding energy for the pyrene dimer has been reported in the range of 41.4 to 62.3 kJ/mol. chemrxiv.org More recent calculations have reported a Gibbs free energy of dimerization of 16.94 kJ/mol for the pyrene dimer. chemrxiv.org

Prediction of Spectroscopic Signatures from Theoretical Models

Theoretical and computational chemistry offer powerful tools for the prediction of spectroscopic signatures of molecules, providing valuable insights into their electronic structure and behavior. For this compound, computational models, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), can be employed to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions are instrumental in complementing experimental data, aiding in spectral assignment, and understanding the impact of structural features on spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound, offering a detailed map of its magnetic environment. By employing computational methods such as the Gauge-Including Atomic Orbital (GIAO) method, it is possible to estimate the chemical shifts for each unique proton and carbon atom in the molecule.

The predicted ¹H NMR spectrum of this compound, is expected to exhibit distinct signals corresponding to the protons of the pyrene ring, the aliphatic chain, and the methyl ester group. The protons on the pyrene ring are anticipated to appear in the aromatic region, typically between δ 7.8 and 8.4 ppm, with their exact shifts influenced by their position on the polycyclic aromatic system and the electronic effects of the butanoic acid methyl ester substituent. The protons of the four-carbon aliphatic chain would likely resonate in the upfield region, with the methylene (B1212753) group adjacent to the pyrene ring appearing at a higher chemical shift due to the ring current effect. The methyl protons of the ester group are expected to produce a singlet at approximately δ 3.6 ppm.

For the ¹³C NMR spectrum, theoretical models predict a series of signals corresponding to the sixteen carbon atoms of the pyrene core, the four carbons of the butanoic acid chain, and the methyl ester carbon. The carbons of the pyrene ring are predicted to have chemical shifts in the range of δ 122 to 132 ppm. The carbonyl carbon of the ester group is expected to be the most downfield-shifted carbon atom, with a predicted chemical shift around δ 174 ppm. The methoxy (B1213986) carbon of the ester group is anticipated to resonate at approximately δ 51 ppm.

A summary of predicted ¹H and ¹³C NMR chemical shifts, based on computational analysis of similar structures, is presented in the tables below.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) |

| Pyrene Aromatic Protons | 7.8 - 8.4 |

| Methylene Protons (α to pyrene) | ~ 3.3 |

| Methylene Protons (β, γ to pyrene) | 1.8 - 2.2 |

| Methyl Ester Protons | ~ 3.6 |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyrene Aromatic Carbons | 122 - 132 |

| Carbonyl Carbon (Ester) | ~ 174 |

| Methylene Carbons | 25 - 35 |

| Methoxy Carbon (Ester) | ~ 51 |

Infrared (IR) Spectroscopy

Theoretical vibrational frequency calculations using DFT methods can predict the key features of the infrared spectrum of this compound. These calculations help in assigning the observed absorption bands to specific molecular vibrations.

The predicted IR spectrum is expected to be characterized by several key absorption bands. A strong absorption band is anticipated around 1735 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. The aromatic C-H stretching vibrations of the pyrene ring are predicted to appear in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the butanoic acid chain are expected to be observed in the 2850-2960 cm⁻¹ range. Furthermore, the characteristic C=C stretching vibrations of the pyrene aromatic ring are predicted to result in a series of bands between 1400 and 1620 cm⁻¹. The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1170-1250 cm⁻¹ region.

A summary of the predicted key IR absorption bands is provided in the table below.

Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=O Stretch (Ester) | ~ 1735 |

| Aromatic C=C Stretch | 1400 - 1620 |

| C-O Stretch (Ester) | 1170 - 1250 |

| C-H Out-of-plane Bending (Pyrene) | 680 - 850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules like this compound. These calculations provide information on the electronic transitions and the corresponding absorption wavelengths (λ_max).

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the pyrene chromophore. Pyrene itself exhibits a characteristic absorption spectrum with several distinct bands. Theoretical calculations for pyrene derivatives suggest that the substitution with a butanoic acid methyl ester group at the 1-position will likely cause a slight red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted pyrene, due to the electronic interactions between the substituent and the aromatic system.

The predicted spectrum is anticipated to show strong absorptions in the UV region. The most intense absorption band, corresponding to the S₀ → S₂ transition (often referred to as the β band), is predicted to be around 240 nm. A set of moderately intense bands, related to the S₀ → S₁ transition (p-band), is expected in the region of 260-280 nm. A series of weaker, well-resolved bands, characteristic of the S₀ → S₀' transition (α-band), is predicted to appear in the 300-350 nm range.

A summary of the predicted UV-Vis absorption maxima is presented in the table below.

Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted Wavelength (λ_max, nm) |

| S₀ → S₂ (β band) | ~ 240 |

| S₀ → S₁ (p-band) | 260 - 280 |

| S₀ → S₀' (α-band) | 300 - 350 |

Interactions with Advanced Materials and Nanostructures

Non-Covalent Functionalization of Carbon Nanomaterials

Non-covalent functionalization is a key strategy for modifying the properties of carbon nanomaterials without disrupting their intrinsic electronic and mechanical characteristics. nih.govarxiv.org 1-Pyrenebutanoic acid, methyl ester and its derivatives are exemplary molecules for this purpose, primarily due to the strong affinity of the pyrene (B120774) moiety for the graphitic surfaces of materials like graphene and carbon nanotubes. nih.govarxiv.org

π-π Stacking Interactions with Graphene and Graphite (B72142)

The foundational mechanism behind the non-covalent functionalization of graphene and graphite by this compound is π-π stacking. arxiv.orgnih.gov The planar, aromatic structure of the pyrene group facilitates a strong, non-covalent bond with the sp²-hybridized carbon atoms of the graphene lattice. researchgate.net This interaction is a specific and directional form of van der Waals force. researchgate.net

Theoretical studies using density functional theory (DFT) have been instrumental in elucidating the nature of this interaction. These calculations reveal that the pyrene part of the molecule adsorbs onto the graphene surface, leading to a stable complex. osaka-u.ac.jpnih.govarxiv.org The adsorption energy is significant, indicating a strong affinity. For instance, the adsorption energy of a related compound, 1-pyrenebutanoic acid succinimidyl ester (PASE), on graphene was calculated to be as high as 1.63 eV for its most stable conformation. arxiv.org This strong interaction ensures that the anchored molecules are resistant to desorption in aqueous solutions. nih.gov

The distance between the pyrene group and the graphene sheet is a critical parameter in these interactions. DFT calculations corrected for dispersion forces (PBEsol+D3) have shown this distance to be in the range of 3.3 to 3.4 Å, which is consistent with the typical distances for π-π stacking interactions. arxiv.org

Adsorption Mechanisms and Monolayer Formation on Carbon Surfaces

The adsorption of pyrene derivatives like 1-pyrenebutanoic acid on graphene surfaces has been found to follow a self-limiting Langmuirian process, leading to the formation of a self-assembled monolayer. nih.gov The adsorption process is influenced by the concentration of the pyrene derivative in the solution.

At lower concentrations, the molecules tend to lie flat on the graphene surface. However, in more concentrated solutions, an interesting morphological change occurs: the molecules adopt a "standing-up" orientation, stacking horizontally with their edges in contact with the graphene surface. nih.gov This arrangement is crucial as it facilitates a high density of the functional groups (in this case, the carboxylic acid or ester group) on the surface. nih.gov

Theoretical analyses of a similar molecule, 1-pyrenebutanoic acid succinimidyl ester (PASE), have identified two locally stable structures on graphene: a "straight" structure where the entire molecule, including the butanoic acid ester chain, lies flat on the surface, and a "bent" structure where the pyrene group remains adsorbed while the ester chain is directed away from the graphene. osaka-u.ac.jpnih.govarxiv.org The transition between these two states has a manageable activation energy barrier, suggesting that the orientation of the functional chain can be dynamic at room temperature. osaka-u.ac.jpnih.govarxiv.org

| Parameter | Value | Significance |

|---|---|---|

| Adsorption Energy (PASE on Graphene) | 1.63 eV (conformation 1) | Indicates strong, stable non-covalent bonding. arxiv.org |

| Pyrene-Graphene Distance | 3.3 - 3.4 Å | Typical distance for π-π stacking interactions. arxiv.org |

| Monolayer Formation | Self-limiting and Langmuirian | Allows for controlled surface functionalization. nih.gov |

Surface Coverage and Packing Density of Pyrene Derivatives

The ability to achieve a high surface coverage and packing density is critical for many applications of functionalized graphene. Spectroscopic analyses have shown that a monolayer of 1-pyrenebutyric acid (PBA) on graphene can reach a saturation point with a surface coverage of 5.3 PBA molecules per square nanometer. nih.gov This dense packing results in a monolayer thickness of approximately 0.7 nm. nih.gov

This high packing density is a direct consequence of the "standing-up" orientation of the molecules at higher concentrations. nih.gov This morphology is highly advantageous for applications requiring a high concentration of functional groups on the surface, such as in biosensors or as an interface for further chemical modifications.

Integration into Hybrid Material Systems

The unique properties of this compound and its derivatives make them excellent candidates for integration into complex hybrid material systems, particularly those involving biological components.

Role as an Interfacial Layer in Bio/Abio Hybrid Systems

In bio-abiotic hybrid systems, establishing a stable and functional interface between the biological component (e.g., proteins, enzymes) and the abiotic material (e.g., graphene, carbon nanotubes) is paramount. Pyrene-based molecules serve as highly effective interfacial layers or linkers. researchgate.net The pyrene group anchors the molecule to the carbon nanomaterial via π-π stacking, while the other end of the molecule, containing a reactive functional group, can be used to covalently attach biomolecules. nih.govnih.gov

For example, 1-pyrenebutanoic acid succinimidyl ester (PASE) is widely used to immobilize proteins onto carbon nanotubes and graphene. nih.gov The succinimidyl ester group readily reacts with primary or secondary amines present in proteins, forming a stable amide bond. nih.govarxiv.org This creates a robust bridge between the carbon nanomaterial and the biological entity.

Applications and Research Trajectories of 1 Pyrenebutanoic Acid, Methyl Ester

Development of Fluorescent Probes and Labels

The defining characteristic of 1-pyrenebutanoic acid, methyl ester is the pyrene (B120774) group, a polycyclic aromatic hydrocarbon known for its unique photophysical properties. These properties, including a long fluorescence lifetime, high quantum yield, and sensitivity to the local environment, make it a valuable component in the design of advanced fluorescent tools. mdpi.comresearchgate.net

Ratiometric Fluorescent Probes

Pyrene and its derivatives are particularly well-suited for developing ratiometric fluorescent probes. This capability stems from their concentration-dependent fluorescence, which arises from the formation of an "excimer" (excited-state dimer). anaspec.com When two pyrene molecules are in close proximity (typically less than 10 Å), the excitation of one can lead to the formation of a transient excited-state dimer with a ground-state neighbor.

This excimer has a distinct, red-shifted emission spectrum compared to the pyrene monomer. The monomer typically fluoresces in the 375-400 nm range, while the excimer emits at a longer wavelength, around 450-500 nm. lumiprobe.com By measuring the ratio of the excimer to monomer fluorescence intensity (IE/IM), one can quantify the proximity of the pyrene-labeled molecules. This ratiometric approach provides a built-in correction for variations in probe concentration, light source intensity, and detection efficiency, leading to more reliable and quantitative measurements. A derivative, 1-pyrenebutyric acid, has been successfully used to create a ratiometric probe for aluminum ions, where the coordination with Al(3+) induces excimer formation.

| Feature | Monomer Emission | Excimer Emission |

| Wavelength | ~375-400 nm | ~450-500 nm |

| Condition | Low concentration / Spatially separated probes | High local concentration / Probes in close proximity |

| Appearance | Blue fluorescence | Blue-green fluorescence |

Environment-Sensitive Bioconjugates

The fluorescence of the pyrene moiety is highly sensitive to the polarity of its immediate environment. This solvatochromic effect makes pyrene derivatives like this compound excellent candidates for creating environment-sensitive bioconjugates. When conjugated to a biomolecule, such as a protein, the pyrene probe can report on changes in the local molecular landscape.

For example, if a pyrene-labeled protein undergoes a conformational change that moves the pyrene group from an exposed, aqueous environment to a buried, nonpolar hydrophobic pocket, a significant change in its fluorescence spectrum will be observed. This sensitivity allows researchers to monitor dynamic biological processes, such as protein folding, ligand binding, and membrane interactions. The amine-reactive analog, 1-pyrenebutanoic acid, succinimidyl ester, is frequently used for this purpose, highlighting the utility of the pyrenebutanoic acid core structure in these applications. fishersci.com

Applications in Fluorescence Immunoassays via Pyrene Moiety (general pyrene context)

The high fluorescence quantum yield and distinct spectral properties of the pyrene core are leveraged in the development of sensitive detection methods, including fluorescence immunoassays. mdpi.com In this context, pyrene derivatives can be used as labels for antibodies or antigens. The signal generated upon binding can be used to quantify the analyte of interest with high sensitivity.

A notable advancement involves incorporating pyrene into more complex nanostructures to enhance its performance and overcome challenges like aggregation-caused quenching (ACQ). For instance, a robust immunoassay platform was developed using a pyrene-based metal-organic framework (MOF) hydrogel. nih.gov In this system, pyrene served as the unique organic linker, and the rigid gel matrix prevented fluorescence quenching. nih.gov The platform demonstrated ultrasensitive detection of cardiac troponin I, a key biomarker for heart attack, with a limit of detection as low as 5.2 pg/mL. nih.gov This research underscores the potential of the pyrene moiety in creating next-generation diagnostic tools.

Strategies in Bioconjugation and Immobilization

This compound is a bifunctional molecule. The pyrene group provides a non-covalent anchor for graphitic and other π-conjugated materials, while the methyl ester group offers a potential site for covalent modification.

Covalent Linkages via Ester Group Reactivity

The methyl ester of 1-pyrenebutanoic acid is less reactive than other activated esters, such as N-hydroxysuccinimide (NHS) esters, which are commonly used for direct bioconjugation with primary amines. researchgate.netresearchgate.net However, the methyl ester can still be utilized for covalent bond formation through specific chemical pathways.

One common strategy is to first hydrolyze the methyl ester to the corresponding carboxylic acid (1-pyrenebutanoic acid) using acidic or basic conditions. This carboxyl group can then be "activated" using standard coupling agents like carbodiimides (e.g., EDC) in the presence of NHS. This process converts the carboxylic acid into a more reactive NHS ester in situ, which can then efficiently react with primary amines on proteins or other biomolecules to form a stable amide bond. While this is a two-step process, it provides a versatile method for covalent attachment.

Alternatively, under specific conditions, the methyl ester could potentially undergo transesterification with hydroxyl groups on a substrate or biomolecule, though this is a less common approach in bioconjugation compared to amine-reactive strategies.

Non-Covalent Immobilization onto π-Conjugated Materials for Biosensing Platforms

A powerful and widely used strategy for immobilization involves the pyrene group's strong affinity for the surfaces of π-conjugated materials, such as graphene and carbon nanotubes. nih.gov This interaction is based on non-covalent π-π stacking, where the electron-rich aromatic system of the pyrene lies flat against the graphitic surface. researchgate.netarxiv.org This approach is highly advantageous because it preserves the electronic properties of the underlying material, which is often crucial for electronic biosensors like graphene field-effect transistors (G-FETs). nih.gov

In this scheme, this compound acts as a molecular linker or anchor. The pyrene end non-covalently adsorbs onto the graphene surface, forming a stable self-assembled monolayer, while the methyl ester end is oriented away from the surface, available for subsequent functionalization. arxiv.orgnih.gov Theoretical studies based on density functional theory have investigated the stable adsorbed structures of pyrene-based linkers on graphene, finding that the pyrene part contributes most significantly to the adsorption. nih.gov This immobilization technique is a foundational step in fabricating biosensors for detecting a wide range of targets, from DNA to proteins. researchgate.netresearchgate.net

| Immobilization Strategy | Mechanism | Key Functional Group | Advantages |

| Covalent Linkage | Hydrolysis then activation/amide bond formation | Methyl Ester (converted to Carboxylic Acid) | Forms a permanent, stable bond. |

| Non-Covalent Immobilization | π-π stacking | Pyrene | Preserves electronic properties of the substrate; simple self-assembly process. |

Role as a Linker for Receptor Immobilization in Biosensors

The fundamental role of the 1-pyrenebutanoic acid structure in biosensor technology is to act as a molecular bridge, or linker, to immobilize bioreceptors (such as antibodies, enzymes, or DNA) onto a sensor's surface. The pyrene group serves as a robust anchor, adsorbing onto the hydrophobic surfaces of carbon nanomaterials without disrupting their desirable electronic properties. This non-covalent attachment is crucial for preserving the integrity of the material's conductive framework.

Once anchored, the butanoic acid chain extends away from the surface, presenting a terminal functional group for receptor attachment. In the case of this compound, this terminal group is the methyl ester. For it to be used in receptor immobilization, this ester must first be chemically converted, typically through hydrolysis, to a carboxylic acid. This resulting 1-pyrenebutanoic acid (PBA) can then be activated, often using carbodiimide chemistry (EDC-NHS), to form a reactive ester capable of covalently bonding with amine groups present on proteins and other bioreceptors. This two-step process (anchoring followed by activation and coupling) is a versatile method for creating stable and oriented receptor layers on sensor surfaces.

Advanced Biosensor Design and Fabrication

The unique properties of the 1-pyrenebutanoic acid linker system have been instrumental in the development of sophisticated biosensors, particularly those based on graphene.

Graphene's exceptional electronic properties, including high carrier mobility and a two-dimensional structure, make it an ideal material for the channel in a Field-Effect Transistor (FET). In a GFET biosensor, the graphene channel is functionalized with bioreceptors using a linker molecule. The process involves:

Non-Covalent Functionalization : A solution containing the linker, derived from 1-pyrenebutanoic acid, is introduced to the graphene surface. The pyrene groups spontaneously adsorb onto the graphene via π-π stacking.

Receptor Immobilization : Bioreceptors are then covalently attached to the linker's activated terminal group.

Detection : When the target analyte binds to the immobilized receptors, it introduces local charge changes at the graphene surface. This change alters the conductivity of the graphene channel, which is detected as a measurable shift in the transistor's electrical characteristics, such as the Dirac point voltage.

This label-free, real-time detection mechanism offers high sensitivity for a wide range of biological molecules.

In electrochemical biosensors, the 1-pyrenebutanoic acid backbone is used to modify electrode surfaces, often those enhanced with graphene or carbon nanotubes. The immobilization of bioreceptors onto these electrodes allows for the detection of analytes through electrochemical signals. Techniques such as Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV) are used to measure changes in impedance or current that occur upon analyte binding.

The high surface area and conductivity of graphene-modified electrodes, combined with the stable receptor attachment provided by the pyrene-based linker, lead to sensors with enhanced sensitivity and reliability. For example, such biosensors have been developed for the detection of pathogens and cancer biomarkers.

The performance of a graphene-based biosensor is critically dependent on the density, orientation, and stability of the immobilized bioreceptors. Research has focused on optimizing the surface modification process to improve sensor sensitivity and reproducibility. Theoretical and experimental studies have investigated the conformation of pyrene-based linkers on graphene surfaces. Key findings indicate:

Adsorption Conformation : The linker can exist in different conformations, such as lying flat against the graphene or with the functional chain extending away from the surface. The "standing" conformation is generally preferred as it makes the terminal group more accessible for receptor binding.

Environmental Effects : The presence of solvents and other molecules can influence the linker's conformation and stability.

Electric Field Alignment : Applying an electric field during the linker immobilization process has been shown to promote a more ordered and vertically aligned monolayer of linkers, which significantly improves the detection limit of GFET biosensors.

Table 1: Comparison of GFET Biosensor Performance with Different Surface Functionalization Strategies This table compiles representative data for biosensors using the 1-pyrenebutanoic acid scaffold, typically applied as the succinimidyl ester (PBASE) derivative, to illustrate performance metrics.

| Analyte | Receptor | Linker System | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| Interleukin-6 (IL-6) | Aptamer | PBASE with Electric Field | 618 fM | |

| Escherichia coli | Antibody | PBASE | 10 cfu/mL | |

| Carcinoembryonic Antigen (CEA) | Antibody | PBASE (PYR-NHS) | 1 pg/mL | |

| ssDNA | ssDNA Probe | PBASE | 1 fM |

Derivatization for Enhanced Functionality

The utility of this compound, is fully realized through its chemical modification, which transforms it from a relatively inert precursor into a versatile tool for bioconjugation.

The methyl ester group of this compound, is not directly reactive with the amine groups of proteins. Therefore, for most biosensing applications, it must undergo derivatization. The most common and straightforward modification is saponification , or base-catalyzed hydrolysis.

In this reaction, the methyl ester is treated with a base, such as sodium hydroxide (NaOH), to yield the corresponding carboxylate salt. Subsequent acidification then produces 1-pyrenebutanoic acid (PBA). This carboxylic acid is a crucial intermediate for several reasons:

Activation for Amine Coupling : The carboxylic acid can be readily activated using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). This reaction converts the -COOH group into an amine-reactive NHS ester, effectively creating the widely used PBASE linker in situ or for subsequent use. This activated form can then efficiently form stable amide bonds with lysine residues on antibodies and other protein receptors.

Direct Attachment Studies : PBA itself can be studied to understand the formation of self-assembled monolayers on graphene, providing insights into linker density and orientation that are critical for optimizing functionalization procedures.

Alternative Conjugation Chemistries : The carboxylic acid group can also serve as a handle for other conjugation chemistries beyond EDC/NHS, expanding the range of molecules that can be immobilized.

This ability to be converted into a reactive species makes this compound, a valuable and stable precursor molecule in the toolbox for designing advanced carbon-based biosensors.

Synthesis of Pyrene-Tagged Compounds for Biological Studies (general concept)

The synthesis of pyrene-tagged compounds for biological studies is a fundamental process for creating fluorescent probes that enable the investigation of various cellular mechanisms. This compound serves as a key precursor in a multi-step synthetic strategy designed to covalently attach the pyrene fluorophore to target biomolecules. The general concept involves the conversion of the relatively stable methyl ester into a highly reactive intermediate that can readily form a stable bond with biological molecules such as proteins, lipids, or amino-functionalized nucleic acids.

Deprotection/Hydrolysis: The methyl ester group of this compound is first removed to yield the corresponding carboxylic acid, 1-pyrenebutanoic acid. This step is crucial as the carboxylic acid is the functional group required for the subsequent activation and conjugation steps.

Activation and Conjugation: The carboxylic acid is converted into a more reactive form, most commonly an N-hydroxysuccinimide (NHS) ester. This "activated" pyrene derivative is then reacted with a nucleophilic group on the target biomolecule, typically a primary amine, to form a stable amide linkage.

This strategy leverages the stability of the methyl ester for storage and handling, while allowing for its conversion to a bio-conjugatable form when needed.

Stage 1: Hydrolysis of this compound

The initial step in the synthesis of a pyrene-tagged biomolecule from its methyl ester precursor is the hydrolysis of the ester to the free carboxylic acid. This reaction, often referred to as saponification when carried out under basic conditions, is a standard and efficient method in organic synthesis. orgsyn.orgethz.ch The process involves treating the this compound with an aqueous base, such as sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt.

The general reaction is as follows: this compound + NaOH → Sodium 1-pyrenebutanoate + Methanol (B129727) Sodium 1-pyrenebutanoate + HCl → 1-Pyrenebutanoic acid + NaCl

This conversion is critical because the terminal carboxyl group of 1-pyrenebutanoic acid is the anchor point for subsequent conjugation to biomolecules.

Stage 2: Activation of 1-Pyrenebutanoic Acid and Bioconjugation

With the free carboxylic acid in hand, the next stage involves its "activation" to facilitate an efficient reaction with the target biomolecule. While several coupling agents can be used, one of the most prevalent methods in bioconjugation is the formation of an N-hydroxysuccinimide (NHS) ester. The resulting compound, 1-pyrenebutanoic acid, succinimidyl ester (also known as PASE or pyrene NHS ester), is highly reactive toward primary amines found on proteins (e.g., the side chain of lysine residues) and other biomolecules. arxiv.orgnih.gov

The reaction proceeds via an amide bond formation, where the amine group of the biomolecule acts as a nucleophile, attacking the activated ester and displacing the N-hydroxysuccinimide leaving group. nih.govresearchgate.net This forms a stable covalent bond, effectively "tagging" the biomolecule with the pyrene moiety. The pyrene group's unique fluorescent properties, including its long excited-state lifetime and ability to form excimers, make these tagged molecules valuable probes for biological research. orgsyn.org For instance, pyrene-tagged phospholipids, synthesized through amide coupling with 1-pyrenebutyric acid, are used to create probes for detecting enzyme activity. nih.gov

The table below outlines the general synthetic pathway from the methyl ester precursor to the final tagged biomolecule.

Table 1: General Synthetic Pathway for Pyrene-Tagging

| Step | Reactant(s) | Key Intermediate(s) | Product | Purpose |

|---|---|---|---|---|

| 1. Hydrolysis | This compound; Base (e.g., NaOH) followed by Acid (e.g., HCl) | Sodium 1-pyrenebutanoate | 1-Pyrenebutanoic acid | To deprotect the carboxylic acid functional group. |

| 2. Activation | 1-Pyrenebutanoic acid; N-Hydroxysuccinimide; Coupling agent (e.g., DCC, EDC) | - | 1-Pyrenebutanoic acid, succinimidyl ester (PASE) | To create a highly reactive, amine-specific intermediate. |

The following table summarizes the key chemical compounds involved in this synthetic process.

Table 2: Key Compounds and Reagents in Pyrene-Tagging Synthesis

| Compound Name | Abbreviation | Role in Synthesis |

|---|---|---|

| This compound | - | Stable precursor compound. |

| Sodium Hydroxide | NaOH | Base for hydrolysis (saponification). |

| 1-Pyrenebutanoic acid | - | Intermediate with a reactive carboxyl group. |

| N-Hydroxysuccinimide | NHS | Reagent for forming the activated ester. |

| 1-Pyrenebutanoic acid, succinimidyl ester | PASE | Amine-reactive intermediate for bioconjugation. |

This general synthetic concept provides a versatile and widely used method for preparing a variety of pyrene-labeled probes essential for advanced biological imaging and quantitative biochemical assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.